molecular formula C34H24O22 B3056322 Pedunculagin CAS No. 7045-42-3

Pedunculagin

Cat. No. B3056322
CAS RN: 7045-42-3
M. Wt: 784.5 g/mol
InChI Key: KHMBJGKOFANMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pedunculagin is an ellagitannin, a type of natural phenol. It is formed from casuarictin via the loss of a gallate group . It can be found in plants in orders in the clade Rosidae, such as the pericarp of pomegranates (Punica granatum), in the family Lythraceae, in the order Myrtales .


Synthesis Analysis

Pedunculagin is formed from casuarictin via the loss of a gallate group . A total synthesis of pedunculagin has been reported . The synthesis strategy employed is predicated on extensive conformational modeling and involves initial oxidative coupling of the galloyl moieties at the O(2) and O(3) positions of an appropriately protected glucose-derived core, followed by installation and oxidative coupling of galloyl esters at the O(4) and O(6) positions .


Molecular Structure Analysis

The molecular formula of Pedunculagin is C34H24O22 . The molecular weight is 784.544 g·mol−1 . The structure of Pedunculagin is complex, with multiple hydroxyl groups, making it a potent antioxidant .


Chemical Reactions Analysis

Pedunculagin is an ellagitannin, which means it can undergo reactions typical of phenolic compounds. It is formed from casuarictin via the loss of a gallate group .


Physical And Chemical Properties Analysis

Pedunculagin has a molar mass of 784.544 g·mol−1 . It is soluble in water, with a solubility of 10.1 mg/L at 25 °C .

Scientific Research Applications

1. Synthesis and Chemical Properties

Pedunculagin has been a subject of interest in chemical synthesis research. Notably, the total synthesis of pedunculagin was achieved through various methods, including biomimetic synthesis and intramolecular double esterification strategies. These studies are crucial for understanding the structural properties and potential applications of pedunculagin in various fields (Feldman & Smith, 1996); (Khanbabaee & Grosser, 2003).

2. Antitumor Activity

Pedunculagin has demonstrated significant potential in antitumor activity. Research has shown its effectiveness against various cancer cell lines, including leukemia, lymphoma, and sarcoma. It exhibits dose-dependent cytotoxicity and can alter the structure of tumor cell membranes, suggesting its use as a potential antitumor agent (Chang et al., 1995); (Xiao et al., 2012).

3. Potential in Cancer Treatment

Studies have explored pedunculagin's role in breast cancer treatment. It was investigated for its binding interactions with the Estrogen Receptor (ER) and showed potential as a selective estrogen receptor modulator (SERM), offering a new avenue for breast cancer therapy (Perugu et al., 2014).

4. Prostate Cancer Research

Pedunculagin's metabolite, urolithin A, was studied for its impact on prostate cancer cells. The study revealed gene expression changes indicating a potential role for pedunculagin and its metabolites in chemoprevention of prostate cancer (Sánchez-González et al., 2016).

5. Genotoxic and Antigenotoxic Effects

Research has also investigated pedunculagin's genotoxic, antigenotoxic, and cytotoxic effects in both bacterial and human lymphocyte models. These studies are important for understanding the broader implications of pedunculagin in biological systems and potential therapeutic applications (Fernandes et al., 2021).

6. Dermatological Applications

In dermatological research, pedunculagin was evaluated for its effects on atopic dermatitis-like lesions in animal models. This suggests its potential use as an immunomodulator in the treatment of skin disorders (Lee et al., 2010).

Mechanism of Action

Pedunculagin is a potent 5α-reductase type 1 inhibitor . It inhibits nitric oxide (NO), IL-6, IL-8 production . Pedunculagin decreases the protein expression of 5α-reductase . Pedunculagin shows anti-inflammatory activity .

Future Directions

Pedunculagin has shown promising results in the treatment of acne vulgaris (AV), due to its inhibition of inflammatory cytokines (IL-6 and IL-8) and 5α-reductase inhibitory activity . This suggests potential future directions for research into the use of Pedunculagin in dermatology, particularly in the treatment of skin conditions like acne .

properties

IUPAC Name

(1R,2S,19R,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMHVUYNBVWXKH-ZITZVVOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20990656
Record name Pedunculagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

784.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pedunculagin

CAS RN

7045-42-3
Record name Pedunculagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.